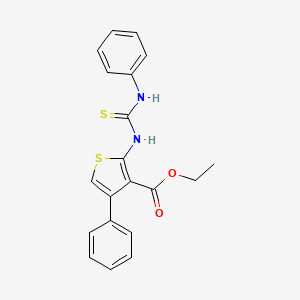

Thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester

CAS No.: 132605-18-6

Cat. No.: VC17074074

Molecular Formula: C20H18N2O2S2

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132605-18-6 |

|---|---|

| Molecular Formula | C20H18N2O2S2 |

| Molecular Weight | 382.5 g/mol |

| IUPAC Name | ethyl 4-phenyl-2-(phenylcarbamothioylamino)thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C20H18N2O2S2/c1-2-24-19(23)17-16(14-9-5-3-6-10-14)13-26-18(17)22-20(25)21-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,21,22,25) |

| Standard InChI Key | AVEVZUAJDAZECY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the thiophene-carboxylate family, featuring a thiophene ring substituted at the 3-position with a carboxylic acid ethyl ester group, at the 4-position with a phenyl group, and at the 2-position with a ((phenylamino)thioxomethyl)amino moiety. Its molecular formula is C₃₀H₂₅N₃O₂S₂, derived from the integration of a thiophene core (C₄H₃S) with substituents including phenyl (C₆H₅), ethyl ester (CO₂C₂H₅), and a thiourea derivative (NHC(S)NHPh).

Structural Features

-

Thiophene Core: The central thiophene ring provides aromaticity and electronic stability, facilitating π-π interactions in biological systems .

-

4-Phenyl Substituent: Enhances lipophilicity and may contribute to binding affinity in protein targets .

-

2-(((Phenylamino)Thioxomethyl)Amino) Group: This thiourea-derived moiety introduces hydrogen-bonding capabilities and potential metal-chelation properties, common in bioactive molecules .

-

Ethyl Ester: Improves solubility in organic solvents and serves as a prodrug moiety, hydrolyzing to the free carboxylic acid in vivo .

Physicochemical Data

While explicit data for this compound is unavailable, analogs such as ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 4815-36-5) provide benchmarks :

Synthesis and Reactivity

Synthetic Pathways

The synthesis likely involves multi-step reactions, drawing from methodologies used for related thiophene derivatives :

-

Thiophene Core Formation: Cyclocondensation of mercaptoacetates with α,β-unsaturated nitriles or ketones under acidic conditions .

-

Introduction of the Thiourea Moiety: Reaction of a 2-aminothiophene intermediate with phenyl isothiocyanate (PhNCS) in dimethylformamide (DMF), followed by alkylation or acylation .

-

Esterification: Protection of the carboxylic acid group as an ethyl ester using ethanol under acidic catalysis .

Key Reaction:

Reactivity Profile

-

Hydrolysis: The ethyl ester undergoes saponification to yield the free carboxylic acid under basic conditions .

-

Thiourea Reactivity: The (phenylamino)thioxomethyl group participates in metal coordination and nucleophilic substitutions, enabling further derivatization .

-

Electrophilic Substitution: The thiophene ring undergoes sulfonation or nitration at the 5-position, guided by directing effects of existing substituents .

Research Findings and Comparative Analysis

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume